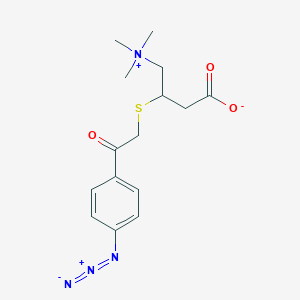

4-Azidophenacetylthiocarnitine

Beschreibung

4-Azidophenacetylthiocarnitine is a synthetic thiocarnitine derivative featuring a 4-azidophenacetyl moiety linked to the carnitine backbone via a thioester bond. Carnitine, a naturally occurring quaternary ammonium compound, plays a critical role in fatty acid metabolism by facilitating the transport of acyl groups into mitochondria. This compound is hypothesized to serve as a research tool for studying enzyme-substrate interactions, mitochondrial transport mechanisms, or targeted drug delivery systems .

Eigenschaften

CAS-Nummer |

104061-09-8 |

|---|---|

Molekularformel |

C15H20N4O3S |

Molekulargewicht |

336.4 g/mol |

IUPAC-Name |

3-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C15H20N4O3S/c1-19(2,3)9-13(8-15(21)22)23-10-14(20)11-4-6-12(7-5-11)17-18-16/h4-7,13H,8-10H2,1-3H3 |

InChI-Schlüssel |

DTJOXIFZJQVZPU-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC(CC(=O)[O-])SCC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |

Kanonische SMILES |

C[N+](C)(C)CC(CC(=O)[O-])SCC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |

Synonyme |

4-azidophenacetylthiocarnitine PAP-TC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

Key structural analogues include:

Key Differences :

- Azide vs. Methoxy/Nitro Groups : The azide group in this compound enables photochemical or click chemistry applications, whereas methoxy (in 4-Methoxybutyrylfentanyl) or nitro groups (in 4-Nitrophenacetylthiocarnitine) modulate electronic effects or receptor binding .

- Thioester vs. Amide Bonds : The thioester linkage in thiocarnitine derivatives enhances susceptibility to enzymatic hydrolysis compared to the stable amide bonds in fentanyl analogues .

Analytical Characterization

Comparative analytical data for this compound and 4-Methoxybutyrylfentanyl:

Research Findings :

- The azide group in this compound confers distinct reactivity in click chemistry, enabling conjugation with alkyne-modified biomolecules, a feature absent in methoxy- or nitro-substituted analogues .

Metabolic Interactions

- This compound: Likely competes with endogenous carnitine for acyltransferase enzymes, inhibiting fatty acid oxidation. The azide group may act as a photoaffinity label for mitochondrial membrane proteins .

- 4-Methoxybutyrylfentanyl : Binds to μ-opioid receptors with high affinity, whereas thiocarnitine derivatives lack opioid activity due to structural dissimilarity .

Stability and Reactivity

- Azide Stability : this compound is prone to photodegradation, requiring storage in opaque containers. In contrast, 4-Methoxybutyrylfentanyl is stable under ambient light .

- Enzymatic Hydrolysis : The thioester bond in thiocarnitine derivatives is hydrolyzed 10–20× faster than ester bonds in acetylcarnitine, as demonstrated in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.